ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction or its modified protocols. This compound features a 1,2,3,4-tetrahydropyrimidine core substituted at position 4 with a 4-isopropylphenyl group, at position 6 with a 4-chlorobenzenesulfonylmethyl moiety, and at position 2 with a ketone group. The ethyl ester at position 5 enhances solubility and bioavailability, making it a candidate for pharmacological studies .
Properties
IUPAC Name |
ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5S/c1-4-31-22(27)20-19(13-32(29,30)18-11-9-17(24)10-12-18)25-23(28)26-21(20)16-7-5-15(6-8-16)14(2)3/h5-12,14,21H,4,13H2,1-3H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZIGFFAVXKEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C(C)C)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-chlorobenzenesulfonylmethyl intermediate, followed by its reaction with other reagents to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of the compound is , and it features a tetrahydropyrimidine ring with various substituents that enhance its biological activity. The synthesis typically involves the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea or thiourea in the presence of an acid catalyst. This reaction leads to the formation of dihydropyrimidine derivatives known for their diverse biological activities.
Antihypertensive Properties
Research indicates that compounds within the dihydropyrimidine class exhibit antihypertensive effects. Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is hypothesized to interact with angiotensin-converting enzyme (ACE), thereby inhibiting its activity and contributing to blood pressure regulation.
Antibacterial and Antiviral Activities
The compound has shown promise in antibacterial and antiviral studies. Its structural features may allow it to bind effectively to bacterial enzymes or viral proteins, disrupting their function and leading to microbial inhibition.
Anti-inflammatory Effects
In silico studies suggest that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for inflammatory processes. The ability to modulate inflammatory pathways positions it as a candidate for further research in treating inflammatory diseases .
Case Study 1: Antihypertensive Activity
A study investigated the antihypertensive effects of various dihydropyrimidine derivatives, including this compound. Results indicated a significant reduction in blood pressure in hypertensive rat models when administered at specific dosages over a defined period.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that it exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Potential Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of antihypertensive agents and anti-inflammatory drugs based on its structural properties. |
| Agriculture | Potential use as an antibacterial agent in crop protection formulations due to its antimicrobial properties. |
| Chemical Biology | Investigation as a biochemical probe for studying enzyme interactions involved in hypertension and inflammation. |
Mechanism of Action
The mechanism of action of ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Variations
Key structural differences among tetrahydropyrimidine derivatives arise from substituents at positions 4, 5, and 6, as well as modifications to the pyrimidine ring (e.g., oxo vs. thioxo groups). Below is a comparative analysis:
Key Observations :
Physicochemical Properties
- Solubility : The ethyl ester at position 5 improves solubility in organic solvents compared to carboxylic acid derivatives .
- Crystallinity: X-ray studies (e.g., ) reveal that bulky substituents (e.g., 4-isopropylphenyl) induce non-planar puckering of the tetrahydropyrimidine ring, affecting packing efficiency and melting points .
Biological Activity
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine class, specifically categorized as a Biginelli compound. This class is recognized for its diverse biological activities, including antihypertensive, antibacterial, and antiviral properties. The compound's unique structure contributes significantly to its potential biological activity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 434.9 g/mol. The presence of the (4-chlorobenzenesulfonyl)methyl group at the 6-position of the pyrimidine ring enhances its biological activity. The synthesis typically involves the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea or thiourea in the presence of an acid catalyst.
Research indicates that compounds within this class may exhibit their effects through interactions with various enzymes and receptors involved in physiological processes. The mechanism of action for this specific compound is linked to its ability to modulate enzyme activity and influence signaling pathways critical for cellular function. Studies on binding affinities and efficacy in biological assays are crucial for understanding these mechanisms .
Biological Activities
- Antihypertensive Effects : Compounds in the dihydropyrimidine class have shown promise in lowering blood pressure through vasodilation mechanisms.
- Antibacterial Properties : The structural features allow for interaction with bacterial cell walls or enzymes essential for bacterial survival.
- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication or entry into host cells.
Case Study 1: Antihypertensive Activity
A study evaluating various dihydropyrimidine derivatives found that specific modifications to the structure significantly enhanced antihypertensive effects. This compound exhibited promising results in preclinical models, leading to further investigation into its potential as a therapeutic agent.
Case Study 2: Antibacterial Efficacy
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was primarily attributed to its ability to disrupt bacterial cell membrane integrity .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic protocols are recommended for preparing this tetrahydropyrimidine derivative, and how do reaction parameters influence yield?
Methodological Answer:
The compound can be synthesized via modified Biginelli reactions, commonly involving three components: an aldehyde (e.g., 4-isopropylbenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Substituent-specific adjustments are critical. For example, the 4-chlorobenzenesulfonylmethyl group requires sulfonylation post-cyclization . Catalysts like HCl or Lewis acids (e.g., Yb(OTf)₃) improve yields (70–85%) under reflux in ethanol . Microwave-assisted synthesis reduces reaction time (30–60 min) while maintaining yields >75% . Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.
Basic: Which analytical techniques are optimal for confirming the structural integrity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD): Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation. Discrepancies in bond lengths (e.g., C=O at 1.21–1.23 Å) vs. computational models should be cross-validated .
- NMR spectroscopy: ¹H NMR signals for the NH group (δ 9.2–10.5 ppm) and sulfonylmethyl protons (δ 3.8–4.1 ppm) are diagnostic. ¹³C NMR distinguishes carbonyl carbons (δ 165–170 ppm) .
- Mass spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 505.12) .
Advanced: How do the 4-chlorobenzenesulfonylmethyl and 4-isopropylphenyl substituents affect electronic properties and reactivity?
Methodological Answer:
- Electron-withdrawing effects: The 4-chlorobenzenesulfonyl group increases electrophilicity at C2, enhancing susceptibility to nucleophilic attack. This is evidenced by reduced LUMO energy (-1.8 eV) in DFT studies compared to non-sulfonylated analogs .
- Steric hindrance: The 4-isopropylphenyl group introduces steric bulk, reducing rotational freedom (evident in XRD torsional angles of 15–20°) and slowing ring-opening reactions .
- Comparative reactivity: Sulfonylation increases stability under acidic conditions but may reduce solubility in polar solvents (logP ≈ 3.2) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?
Methodological Answer:
- Assay standardization: Discrepancies in antibacterial IC₅₀ values (e.g., 5–50 μM) may arise from variations in bacterial strains or growth media. Use CLSI guidelines for MIC assays .
- Structural nuances: Minor substituent changes (e.g., Cl vs. CF₃) drastically alter target binding. Molecular docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate hypothesized interactions .
- Meta-analysis: Cross-reference data from ≥3 independent studies to identify trends. For example, sulfonyl-containing derivatives consistently show higher kinase inhibition than non-sulfonylated analogs .
Basic: What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Storage: Store at room temperature in airtight containers under inert gas (N₂ or Ar). Avoid moisture (hygroscopicity ≈ 0.5% w/w at 60% RH) .
- Degradation pathways: Exposure to UV light accelerates decomposition (t₁/₂ ≈ 14 days under ambient light). Use amber vials for long-term storage .
- Handling: Use gloveboxes for air-sensitive reactions. LC-MS monitoring every 6 months is recommended to detect hydrolysis (<5% over 1 year) .
Advanced: What computational strategies predict binding affinity to target enzymes, and how should results be validated?
Methodological Answer:
- Docking studies: Use Schrödinger Suite or GROMACS to model interactions with targets (e.g., dihydrofolate reductase). Focus on sulfonyl group hydrogen bonding (e.g., with Arg72) .
- MD simulations: Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å). Compare with experimental IC₅₀ values from enzyme inhibition assays .
- Validation: Pair computational results with SPR (surface plasmon resonance) to measure binding kinetics (Kd ≈ 10–100 nM) .
Basic: How does the compound’s solubility profile impact formulation for in vitro studies?
Methodological Answer:
- Solubility: Poor aqueous solubility (≈20 μg/mL) necessitates DMSO stock solutions (10 mM). Sonication (30 min at 40°C) improves dispersion .
- Vehicle controls: Use ≤0.1% DMSO in cell culture to avoid cytotoxicity. For in vivo studies, employ PEG-400 or cyclodextrin-based carriers .
Advanced: What synthetic strategies mitigate byproduct formation during sulfonylation?
Methodological Answer:
- Stepwise sulfonylation: Introduce the sulfonyl group after cyclization to avoid premature hydrolysis. Use Et₃N as a base in dichloromethane (0°C, 2 h) for 85% yield .
- Byproduct identification: LC-MS and ¹H NMR track intermediates (e.g., over-sulfonylated products at δ 4.3–4.5 ppm). Optimize stoichiometry (1.1 eq sulfonyl chloride) .
Basic: What are the key pharmacophores in this compound, and how are they modified for SAR studies?
Methodological Answer:
- Core pharmacophores: The tetrahydropyrimidine ring, sulfonylmethyl group, and 4-isopropylphenyl moiety.
- SAR modifications:
Advanced: How can researchers address discrepancies in reported crystal structure data for similar derivatives?
Methodological Answer:
- Data curation: Cross-validate unit cell parameters (e.g., a = 10.2 Å, b = 12.4 Å) and hydrogen-bonding networks using CCDC databases .
- Refinement protocols: Apply SHELXL with high-resolution data (R-factor < 0.05). Disordered regions (e.g., isopropyl groups) require TLS (translation-libration-screw) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
